![molecular formula C7H6N2S B13347275 Thieno[2,3-c]pyridin-4-amine](/img/structure/B13347275.png)
Thieno[2,3-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-c]pyridin-4-amine is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound features a fused ring system combining a thiophene ring and a pyridine ring, which contributes to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization with various reagents to yield the desired thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for research and development purposes.
化学反応の分析
Types of Reactions
Thieno[2,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thieno[2,3-c]pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Thieno[2,3-c]pyridin-4-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of thieno[2,3-c]pyridin-4-amine primarily involves its interaction with biological targets such as kinases. The compound acts as an ATP-mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Another bicyclic heteroaromatic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the position of the nitrogen atom, leading to distinct chemical properties.
Thieno[2,3-c]quinoline: Contains a quinoline ring fused with a thiophene ring, exhibiting unique biological activities.
Uniqueness
Thieno[2,3-c]pyridin-4-amine is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity. Its ability to act as an ATP-mimetic kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
thieno[2,3-c]pyridin-4-amine |
InChI |
InChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2 |
InChIキー |
IQGWFYQNWWJMQD-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1C(=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
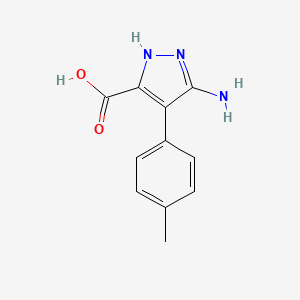
![5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid](/img/structure/B13347203.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
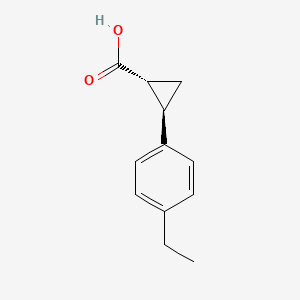

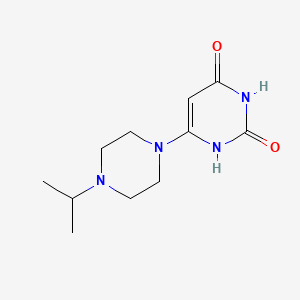

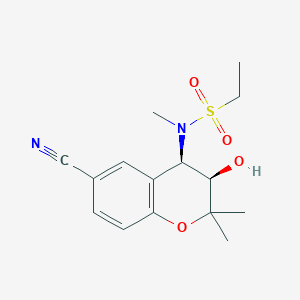
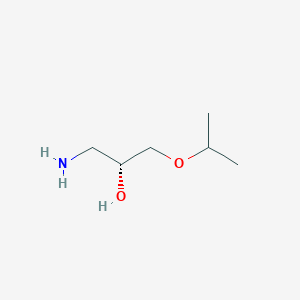
![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
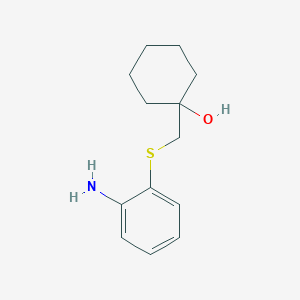
![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
